4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

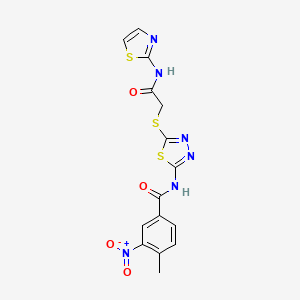

The compound 4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a benzamide core substituted with a 4-methyl and 3-nitro group. The 1,3,4-thiadiazole ring is linked via a thioether bridge to a 2-oxoethylamine moiety bearing a thiazole heterocycle. This hybrid structure combines pharmacophores known for diverse bioactivities:

Properties

IUPAC Name |

4-methyl-3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O4S3/c1-8-2-3-9(6-10(8)21(24)25)12(23)18-14-19-20-15(28-14)27-7-11(22)17-13-16-4-5-26-13/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURPCTVXYRKULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex molecular structure that includes thiazole and thiadiazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.48 g/mol. It is characterized by several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₆O₄S₃ |

| Molecular Weight | 436.48 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 4-methyl-3-nitro-N-[5-[2-oxo-2-(thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Anticancer Activity

Research indicates that compounds containing thiazole and thiadiazole groups exhibit notable anticancer properties. For instance, derivatives of thiadiazoles have shown broad-spectrum antitumor activity against various cancer cell lines. A study reported that certain thiazole derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against multiple cancer types including lung, ovarian, and breast cancers .

Case Study:

In a comparative study of thiazole derivatives, the compound exhibited selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells. This selectivity is crucial for developing effective chemotherapeutic agents with fewer side effects.

Antimicrobial Activity

Thiazole and thiadiazole compounds have also been evaluated for their antimicrobial properties. A review highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 50 μg/mL |

| Thiazole Derivative B | Escherichia coli | 75 μg/mL |

| Thiazole Derivative C | Pseudomonas aeruginosa | 100 μg/mL |

The biological activity of the compound is attributed to its ability to interact with various biological targets. The thiazole and thiadiazole rings can form hydrogen bonds and engage in π–π stacking interactions with proteins, which may lead to inhibition of key enzymes involved in cellular proliferation and survival .

Scientific Research Applications

4-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a research compound with potential biological activities, particularly in medicinal chemistry. It has a molecular formula of C15H12N6O4S3 and a molecular weight of 436.48 g/mol. This compound contains thiazole and thiadiazole moieties, known for their diverse pharmacological properties.

Scientific Research Applications

Due to its structural components, this compound is investigated for anticancer and antimicrobial activities. Compounds containing thiazole and thiadiazole groups have demonstrated antitumor activity against various cancer cell lines and effectiveness against Gram-positive and Gram-negative bacteria. The thiazole and thiadiazole rings can form hydrogen bonds and engage in π–π stacking interactions with proteins, potentially inhibiting key enzymes involved in cellular proliferation and survival.

Anticancer Activity

Thiadiazole derivatives have exhibited broad-spectrum antitumor activity against various cancer cell lines. For example, certain thiazole derivatives showed GI50 values (concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against lung, ovarian, and breast cancers. A comparative study of thiazole derivatives demonstrated selective cytotoxicity towards cancer cells with reduced toxicity towards normal cells.

Antimicrobial Activity

Thiazole and thiadiazole compounds have been evaluated for their antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 50 μg/mL |

| Thiazole Derivative B | Escherichia coli | 75 μg/mL |

| Thiazole Derivative C | Pseudomonas aeruginosa | 100 μg/mL |

Chemical Reactions Analysis

Formation of Thiazol-2-Ylamino Moiety

The thiazol-2-ylamino group is synthesized by coupling a thiazole amine with a carbonyl compound. A common method involves:

textThiazol-2-amine + Cl-CO-R → Thiazol-2-ylamino-R-CO-Cl

Key Reaction Conditions :

- Reagents: Benzoyl chloride, ethyl 4-aminobenzoate.

- Solvent: Ethanol/water mixture.

- Yield optimization via microwave irradiation (high efficiency, 64–90%) .

Nitration of the Benzamide Ring

The nitro group (-NO₂) at the 3-position is introduced via electrophilic aromatic substitution:

textBenzamide + HNO₃/H₂SO₄ → 3-Nitrobenzamide derivative

Key Reaction Conditions :

Stability and Hydrolysis Reactions

The compound’s stability is influenced by functional groups:

Key Research Findings

- Synthetic Yield : Microwave-assisted synthesis improves yield (up to 85%) compared to conventional methods .

- Electron-Withdrawing Effects : The nitro group enhances electrophilic substitution at the benzamide ring, stabilizing intermediates .

- Biological Relevance : While not the focus, in-silico studies suggest interactions with GABA receptors due to the thiadiazole-thiazole hybrid structure .

Mechanistic Insights

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Nitro Group : The 3-nitro substituent on the benzamide may enhance DNA damage via radical formation, as seen in nitroaromatic anticancer agents .

- Thiazole vs. Piperidine : Piperidine derivatives (e.g., 7a–7l ) show acetylcholinesterase inhibition, whereas the target’s thiazole may favor antimicrobial action via steric and electronic effects .

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

- Methodological Answer : The compound's synthesis involves multi-step reactions, including thioether formation and nitro-substitution. Key steps include:

- Refluxing intermediates (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-yl derivatives) in dry acetone with anhydrous potassium carbonate to promote nucleophilic substitution .

- Recrystallization from ethanol to purify intermediates and improve yield .

- Monitoring reaction progress via TLC or HPLC to ensure intermediate stability, as nitro groups may decompose under prolonged heating .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiazole (δ 7.5–8.5 ppm for aromatic protons) and thiadiazole (δ 6.8–7.2 ppm for NH groups) moieties. The nitro group (δ 8.0–8.5 ppm) and benzamide carbonyl (δ 165–170 ppm) are critical markers .

- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and S–C=S (650–750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the labile thiadiazole-thioether linkage .

Q. How can purification challenges due to solubility be addressed?

- Methodological Answer :

- Use mixed solvents (e.g., ethanol:water 7:3) for recrystallization to balance polarity and solubility .

- For hydrophobic intermediates, employ column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like tyrosine kinases or bacterial FabH. The thiazole and nitro groups often participate in hydrogen bonding and π-π stacking .

- DFT Calculations : Optimize geometry at the B3LYP/SDD level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. How can conflicting spectral data for intermediates be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks caused by conformational flexibility in the thioethyl-thiadiazole linker .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, particularly for methyl and nitro groups in crowded regions .

- X-ray Crystallography : Resolve disputes by obtaining single-crystal structures of intermediates (e.g., analogous compounds in with R factor = 0.050) .

Q. What mechanistic insights explain its potential antimicrobial or anticancer activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of E. coli FabH or human topoisomerase II using fluorogenic substrates (IC₅₀ values <10 µM suggest high potency) .

- ROS Generation Studies : Use DCFH-DA probes to measure reactive oxygen species (ROS) induction in cancer cells, linked to nitro group redox activity .

- Apoptosis Markers : Assess caspase-3/7 activation via luminescence assays in treated cell lines (e.g., HeLa or MCF-7) .

Q. How do structural modifications (e.g., nitro position) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with nitro groups at positions 2, 3, or 4 on the benzamide ring. Compare IC₅₀ values against control compounds .

- Electron-Withdrawing Effects : Replace nitro with cyano or trifluoromethyl groups to evaluate impact on membrane permeability (logP calculations via ChemAxon) .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results for similar derivatives?

- Methodological Answer :

- Cell Line Variability : Test compounds across multiple lines (e.g., Jurkat vs. HEK293) to identify tissue-specific toxicity .

- Redox Sensitivity : Pre-treat cells with N-acetylcysteine (NAC) to determine if cytotoxicity is ROS-dependent .

- Metabolic Stability : Use liver microsomes to assess compound degradation rates, which may explain low activity in vivo .

Methodological Tables

Q. Table 1: Key Spectral Assignments

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Benzamide C=O | 168.5 (13C) | 1685 |

| Thiadiazole S–C=S | - | 720 |

| NO₂ | 8.2 (1H) | 1520/1350 |

Q. Table 2: Computational Parameters for Docking

| Software | Scoring Function | Grid Box Size |

|---|---|---|

| AutoDock Vina | Vina | 25 × 25 × 25 |

| Schrödinger Glide | XP | 20 × 20 × 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.